2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine
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Overview
Description
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine is a heterocyclic compound that features a cyclopropane ring attached to an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with cyclopropanecarboxylic acid derivatives, followed by cyclization to form the imidazo[1,2-a]pyridine ring .
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
Comparison: 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H15N3/c11-8-5-7(8)9-6-13-4-2-1-3-10(13)12-9/h6-8H,1-5,11H2 |
InChI Key |
LHBTXPQRFFVHDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3CC3N |
Origin of Product |
United States |
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